molecular formula C29H24N6O B1240162 3-methyl-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1-phenyl-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide

3-methyl-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1-phenyl-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B1240162
M. Wt: 472.5 g/mol
InChI Key: KMFWGHZDMJGOEA-LINOLGOLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-[(2-methyl-3-phenylprop-2-enylidene)amino]-1-phenyl-6-(3-pyridinyl)-4-pyrazolo[3,4-b]pyridinecarboxamide is a member of bipyridines.

Scientific Research Applications

Synthesis and Biological Activity

  • Novel heterocyclic compounds containing the 2-H-Pyranopyridine-2-one moiety and related structures, synthesized from pyrazolo[3,4-b]pyridine derivatives, are anticipated to exhibit hypertensive activity (Kumar & Mashelker, 2007).

Synthesis and Anticancer Properties

  • Synthesis of a novel series of pyrazolopyrimidines derivatives, including pyrazolo[3,4-d]pyrimidines, demonstrated potential as anticancer and anti-5-lipoxygenase agents, evaluated through cytotoxicity against HCT-116 and MCF-7, highlighting the therapeutic potential of these compounds in cancer treatment (Rahmouni et al., 2016).

Synthesis and Antimicrobial Activity

  • Studies on the synthesis of pyrimidine derivatives like 6-methyl-4-(3-phenyl-pyridin-4-ylmethanone-1-H-pyrazol)-2-thio-N-substituted phenyl pyrimide-5-carboxamide revealed their utility in medicinal applications, including antimicrobial properties (Rathod & Solanki, 2018).

Glycine Transporter 1 Inhibitor

  • Identification of related pyridine derivatives as potent and orally available Glycine Transporter 1 inhibitors, contributing to the development of neurological disorder treatments (Yamamoto et al., 2016).

Antibacterial Screening

  • Synthesis of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids for antibacterial screening, with some compounds showing effective antibacterial properties (Maqbool et al., 2014).

Properties

Molecular Formula

C29H24N6O

Molecular Weight

472.5 g/mol

IUPAC Name

3-methyl-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1-phenyl-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C29H24N6O/c1-20(16-22-10-5-3-6-11-22)18-31-33-29(36)25-17-26(23-12-9-15-30-19-23)32-28-27(25)21(2)34-35(28)24-13-7-4-8-14-24/h3-19H,1-2H3,(H,33,36)/b20-16+,31-18+

InChI Key

KMFWGHZDMJGOEA-LINOLGOLSA-N

Isomeric SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CN=CC=C3)C(=O)N/N=C/C(=C/C4=CC=CC=C4)/C)C5=CC=CC=C5

SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CN=CC=C3)C(=O)NN=CC(=CC4=CC=CC=C4)C)C5=CC=CC=C5

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CN=CC=C3)C(=O)NN=CC(=CC4=CC=CC=C4)C)C5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1-phenyl-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide

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